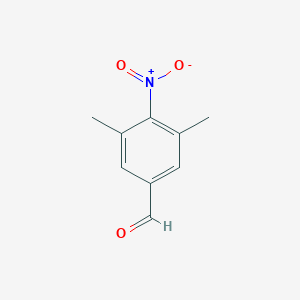

3,5-Dimethyl-4-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

18515-18-9 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

3,5-dimethyl-4-nitrobenzaldehyde |

InChI |

InChI=1S/C9H9NO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3 |

InChI Key |

SJMJTTXKHFIOEV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=O |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=O |

Synonyms |

3,5-DiMethyl-4-nitrobenzaldehyde |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Dimethyl 4 Nitrobenzaldehyde

Established Synthetic Pathways and Chemical Transformations

The traditional synthesis of 3,5-Dimethyl-4-nitrobenzaldehyde and related compounds relies on fundamental organic reactions, primarily nitration and oxidation. These methods are well-documented and form the basis for laboratory and potential industrial-scale production.

Nitration Protocols for Benzaldehyde (B42025) Derivatives

The most direct and common method for synthesizing this compound is the electrophilic aromatic substitution of 3,5-dimethylbenzaldehyde (B1265933). ontosight.aismolecule.com This involves the introduction of a nitro group (-NO2) onto the aromatic ring.

The reaction is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). smolecule.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Key parameters for this reaction are carefully controlled to ensure regioselectivity and to minimize the formation of byproducts from over-nitration. The reaction temperature is generally maintained between 0°C and 5°C. A modest stoichiometric excess of nitric acid, typically 1.2 to 1.5 equivalents, is employed to favor the desired mono-nitration at the 4-position, which is activated by the ortho,para-directing methyl groups and the meta-directing aldehyde group. Following the reaction, the product is typically purified by recrystallization from a solvent mixture like ethanol/water or through column chromatography.

Table 1: Nitration of 3,5-Dimethylbenzaldehyde

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 3,5-Dimethylbenzaldehyde | |

| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | smolecule.com |

| Key Conditions | Temperature: 0–5°C | |

| Stoichiometry | 1.2–1.5 equivalents of Nitric Acid |

| Product | this compound | ontosight.ai |

Oxidative and Hydrolytic Routes for Nitrobenzaldehyde Analogues

Alternative pathways to nitrobenzaldehydes involve the oxidation of a methyl group on a nitrotoluene precursor. The electron-withdrawing nitro group activates the benzylic methyl group, facilitating its oxidation to an aldehyde. oup.com For instance, studies on the oxidation of p-nitrotoluene have shown its conversion to p-nitrobenzaldehyde, which can be further oxidized to p-nitrobenzoic acid. oup.comnih.gov This principle is applicable to the synthesis of this compound from 3,5-dimethyl-4-nitrotoluene.

Various oxidizing agents can be employed for this transformation. A classic method involves the use of chromium trioxide in an acetic anhydride-acetic acid solution, which has been used for the synthesis of o-nitrobenzaldehyde from o-nitrotoluene. orgsyn.org Another approach is the Kröhnke reaction, which provides a general method for preparing aromatic aldehydes. orgsyn.org This reaction involves the formation of a pyridinium (B92312) salt from a benzyl (B1604629) halide, followed by reaction with p-nitrosodimethylaniline to form a nitrone, which is then hydrolyzed with acid to yield the aldehyde. orgsyn.org

Biocatalytic oxidation has also been explored. Toluene (B28343) monooxygenase and toluene dioxygenases are enzymes capable of oxidizing the methyl groups of nitrotoluenes. nih.gov For example, the toluene monooxygenase from the TOL plasmid can oxidize the methyl group of 4-nitrotoluene, leading to 4-nitrobenzyl alcohol and subsequently 4-nitrobenzaldehyde (B150856). nih.gov

Advanced and Green Chemistry Approaches in Synthesis

Reflecting a broader shift in chemical manufacturing, the synthesis of nitrobenzaldehydes is increasingly benefiting from advanced and environmentally conscious methodologies. These approaches aim to improve efficiency, reduce waste, and utilize safer reagents.

Catalytic Synthesis Methodologies

Catalysis offers a powerful tool for the selective and efficient synthesis of this compound analogues. Metalloporphyrins, used as biomimetic catalysts, have been effective in the selective oxidation of nitrotoluenes like o-nitrotoluene and p-nitrotoluene to their corresponding aldehydes using clean oxidants like dioxygen under mild conditions. researchgate.net This method avoids harsh chemical oxidants and corrosive acidic media. researchgate.net

Another catalytic system involves using a cobalt salt, such as cobalt(II) acetate, in conjunction with a phase-transfer catalyst like a brominated quaternary ammonium (B1175870) salt, for the selective oxidation of a methyl group on an aromatic ring. google.com Enzymatic catalysis, using enzymes like laccase with a mediator, also presents a green route for the oxidation of nitrotoluenes, where the aldehyde is a key intermediate. thieme-connect.de

One-Pot Reaction Systems

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, represent a significant advancement in efficiency and sustainability. While not always starting from the same precursors, these methods demonstrate the utility of nitrobenzaldehydes in streamlined synthetic sequences.

For example, 4-nitrobenzaldehyde is a common substrate in one-pot reactions such as the Hantzsch dihydropyridine (B1217469) synthesis. jksus.org In a notable green approach, this reaction, which combines an aldehyde, a β-ketoester, and a nitrogen source, can be efficiently catalyzed by recyclable catalysts like melamine (B1676169) trisulfonic acid under solvent-free conditions. jksus.org Similarly, iron(III) triflate has been used to catalyze the one-pot, three-component synthesis of indenoquinolinones from 4-nitrobenzaldehyde, an amine, and 1,3-indanedione. d-nb.info The synthesis of complex molecules like BODIPY dyes from 4-nitrobenzaldehyde also often employs a one-pot procedure involving condensation, oxidation, and complexation steps. beilstein-journals.orgd-nb.info

Table 2: Examples of One-Pot Reactions Involving Nitrobenzaldehydes

| Reaction Name | Components | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Hantzsch Synthesis | 4-Nitrobenzaldehyde, Ethyl acetoacetate, Ammonium acetate | Melamine trisulfonic acid | High efficiency, Reusable catalyst | jksus.org |

| Indenoquinolinone Synthesis | 4-Nitrobenzaldehyde, 1-Aminonaphthalene, 1,3-Indanedione | Iron(III) triflate | Three-component reaction | d-nb.info |

| BODIPY Dye Synthesis | 4-Nitrobenzaldehyde, 2,4-Dimethylpyrrole (B27635), TFA, p-chloranil, BF₃·OEt₂ | Trifluoroacetic acid (TFA) | Multi-step sequence in one pot | beilstein-journals.orgd-nb.info |

Solvent-Free and Mechanochemical Synthesis Strategies

Solvent-free and mechanochemical methods are at the forefront of green synthesis, minimizing or eliminating the use of hazardous organic solvents. Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, has proven effective for various organic transformations. rsc.org

The synthesis of BODIPY dyes from 4-nitrobenzaldehyde and 2,4-dimethylpyrrole has been successfully achieved using a simple mortar and pestle for grinding. beilstein-journals.orgd-nb.info This mechanochemical approach drastically reduces reaction times from hours or days to mere minutes and avoids the need for bulk solvents, with yields comparable to traditional solution-based methods. d-nb.info

Similarly, the aforementioned Hantzsch reaction catalyzed by melamine trisulfonic acid proceeds with the highest yields under solvent-free conditions at elevated temperatures. jksus.org The development of multicomponent reactions under mechanochemical ball milling conditions, often with a recyclable catalyst, is a growing area. rsc.org These strategies offer significant advantages in terms of reduced waste, energy efficiency, and operational simplicity, making them highly attractive for modern organic synthesis. beilstein-journals.org

Synthesis of Structurally Related Nitrobenzaldehyde Derivatives

The synthesis of nitrobenzaldehyde derivatives is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, dyes, and complex molecular scaffolds. The strategic introduction of nitro and hydroxyl groups onto the benzaldehyde framework allows for a wide range of subsequent chemical modifications. Methodologies often involve the transformation of precursor molecules, such as the demethylation of alkoxy-nitrobenzaldehydes or the direct nitration of hydroxybenzaldehydes.

Demethylation Strategies for Hydroxy-Nitrobenzaldehyde Precursors

The cleavage of aryl methyl ethers is a common and crucial transformation for unmasking phenol (B47542) functionalities, which are valuable in both natural and pharmaceutical compounds. acs.org This process, known as demethylation, is particularly relevant for producing hydroxy-nitrobenzaldehyde derivatives from their methoxy (B1213986) precursors. acs.orgwikipedia.org Traditional chemical methods for ether cleavage often require harsh conditions, such as the use of strong acids or bases. acs.org

A significant application of this strategy is in the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609), an important intermediate. wikipedia.orggoogle.com Historically, methods for its preparation have relied on the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (also known as 5-nitrovanillin). google.comgoogle.com Early approaches using hydrochloric acid were often inefficient due to the decomposition of the starting material or product. google.comgoogle.com An improved method utilizes hydrobromic acid instead of hydrochloric acid. google.com

More advanced strategies have been developed to overcome the limitations of older methods. One such method involves dealkylation using a combination of lithium hydroxide (B78521) and a thiol, like thiophenol, in a polar aprotic solvent. wikipedia.orggoogle.com This procedure avoids product decomposition and can be driven to completion, yielding a pure product. google.com Another innovative approach for preparing 3,4-dihydroxy-5-nitrobenzaldehyde involves the cleavage of the related compound, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345), using a reagent composed of zinc chloride, water, and hydrogen chloride. google.com This method is advantageous as it is simple, uses inexpensive and recyclable reagents, and allows for easy purification of the product. google.com

In recent years, biocatalytic approaches have emerged as a milder alternative to harsh chemical reagents. For instance, a cobalamin-dependent veratrol-O-demethylase has been shown to effectively catalyze the demethylation of a variety of aryl methyl ethers in an oxygen-independent manner. acs.org This enzymatic method offers high regioselectivity, as demonstrated in the monodemethylation of veratrol derivatives. acs.org

Table 1: Selected Demethylation Methods for Nitrobenzaldehyde Precursors

| Precursor | Reagent(s) | Product | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Hydrobromic Acid | 3,4-Dihydroxy-5-nitrobenzaldehyde | An improvement over methods using hydrochloric acid. | google.com |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Lithium hydroxide and thiophenol | 3,4-Dihydroxy-5-nitrobenzaldehyde | Allows the reaction to be pushed to completion without product decomposition. | wikipedia.orggoogle.com |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | Zinc chloride, water, hydrogen chloride | 3,4-Dihydroxy-5-nitrobenzaldehyde | Simple process with easily recyclable reagents and high purity product. | google.com |

Chemical Transformations from Hydroxybenzaldehyde Precursors

The direct nitration of hydroxybenzaldehyde precursors is a fundamental method for synthesizing hydroxy-nitrobenzaldehyde derivatives. This electrophilic aromatic substitution typically employs a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to ensure regioselectivity and prevent over-nitration or oxidation of the sensitive aldehyde group.

A widely documented example is the synthesis of 2-hydroxy-5-nitrobenzaldehyde (B32719) from salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). The reaction is generally performed at a low temperature, between 0–5°C, to direct the substitution and minimize unwanted side products. Further nitration of the initial products (a mixture of 3- and 5-nitrosalicylaldehyde) can be used to produce dinitro derivatives like 2-hydroxy-3,5-dinitrobenzaldehyde. oatext.com

Similarly, the synthesis of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde can be achieved through the nitration of 3-ethoxy-4-hydroxybenzaldehyde. google.comgoogle.com This reaction is carried out using fuming nitric acid in a solvent like dichloromethane (B109758) at a controlled temperature of 5–10°C. google.comgoogle.com

The nitration of phenols and their derivatives can also be performed using other reagents and conditions. For example, phenols can be nitrated with dilute aqueous nitric acid. thieme-connect.de The reaction of 4-hydroxybenzaldehyde (B117250) with dilute nitric acid under microwave irradiation has been shown to produce the 3-nitro derivative in good yield. thieme-connect.de

Table 2: Nitration of Hydroxybenzaldehyde Precursors

| Precursor | Reagent(s) | Product(s) | Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Salicylaldehyde (2-Hydroxybenzaldehyde) | H₂SO₄ / HNO₃ | 2-Hydroxy-5-nitrobenzaldehyde | 0–5°C | |

| Mixture of 3- and 5-nitrosalicylaldehyde | H₂SO₄ / HNO₃ | 2-Hydroxy-3,5-dinitrobenzaldehyde | Stirred with ice-cold nitrating mixture. | oatext.com |

| 3-Ethoxy-4-hydroxybenzaldehyde | Fuming Nitric Acid / Dichloromethane | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 5–10°C | google.comgoogle.com |

Chemical Reactivity and Reaction Mechanisms of 3,5 Dimethyl 4 Nitrobenzaldehyde

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orgksu.edu.sa The carbonyl carbon of 3,5-Dimethyl-4-nitrobenzaldehyde is highly electrophilic, making it susceptible to attack by nucleophiles. This enhanced electrophilicity is a direct consequence of the strong electron-withdrawing nature of the para-nitro group. vaia.compressbooks.pub

A prominent class of reactions for this compound involves condensation with nitrogen-containing nucleophiles, such as primary amines, to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

The reaction between an aldehyde and a primary amine proceeds in a stepwise manner. Initially, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine). researchgate.netnih.gov This intermediate is often unstable and can undergo dehydration (elimination of a water molecule) to form a stable product with a carbon-nitrogen double bond, known as an imine or Schiff base. researchgate.netuobabylon.edu.iq

Step 1: Nucleophilic Addition (Hemiaminal Formation) R-CHO + R'-NH₂ ⇌ R-CH(OH)-NH-R'

Step 2: Dehydration (Schiff Base Formation) R-CH(OH)-NH-R' ⇌ R-CH=N-R' + H₂O

Studies have shown that stable hemiaminals can be formed from the reaction of nitro-substituted benzaldehydes with certain amines, such as 4-amino-3,5-dimethyl-1,2,4-triazole, under neutral conditions. tandfonline.commdpi.comnih.gov The stability of these intermediates allows for their isolation and characterization.

The mechanism of Schiff base formation is a two-step process involving nucleophilic addition followed by elimination. researchgate.net

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the aldehyde. This breaks the carbonyl π bond, pushing electrons onto the oxygen atom and forming a zwitterionic tetrahedral intermediate.

Proton Transfer : A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral hemiaminal.

Protonation of Hydroxyl Group : Under acidic catalysis, the hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water). uobabylon.edu.iq

Elimination of Water : The lone pair on the nitrogen atom helps to push out the water molecule, leading to the formation of a protonated imine (iminium ion).

Deprotonation : A base (like water or the amine itself) removes a proton from the nitrogen atom to yield the final, neutral Schiff base and regenerate the acid catalyst.

Detailed computational studies on the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole have described the hemiaminal formation as a non-concerted, multi-step process. tandfonline.comtandfonline.com The process begins with the breaking of the N-H bond in the amine, followed by the transfer of the hydrogen to the aldehyde's oxygen atom, and finally the formation of the C-N bond. tandfonline.comtandfonline.com

The outcome of condensation reactions is highly dependent on the reaction conditions and the electronic nature of the substituents on the benzaldehyde ring.

Reaction Conditions:

pH: The reaction is often catalyzed by acid. uobabylon.edu.iq The rate of reaction is pH-dependent; the reaction is slow at very high or very low pH. Optimal conditions are typically mildly acidic, which protonates the carbonyl group to increase its electrophilicity without fully protonating the amine nucleophile and rendering it non-nucleophilic.

Temperature: An increase in temperature generally favors the formation of the final Schiff base product over the hemiaminal intermediate, as the dehydration step is typically endothermic. researchgate.net

Solvent: The polarity of the solvent plays a crucial role. Studies on the reaction of 2-nitrobenzaldehyde (B1664092) with an aminotriazole showed that apolar aprotic solvents favor the formation of the hemiaminal, while more polar solvents tend to shift the equilibrium toward the Schiff base. mdpi.com

Substituent Effects: The reactivity of the benzaldehyde is strongly influenced by the electronic properties of its substituents.

Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group at the para-position of this compound significantly increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more reactive towards nucleophilic attack. vaia.comdoubtnut.com

Electron-Donating Groups (EDGs): The two methyl (-CH₃) groups at the meta-positions are weak electron-donating groups. Their effect is generally overshadowed by the powerful electron-withdrawing effect of the nitro group.

The table below summarizes the expected effects of substituents on the reactivity of benzaldehydes in condensation reactions.

| Substituent Type | Example Group | Position on Ring | Effect on Carbonyl Carbon | Reactivity towards Nucleophilic Addition |

| Strong Electron-Withdrawing | -NO₂ | para | Increases positive charge (electrophilicity) | Increased |

| Weak Electron-Donating | -CH₃ | meta | Slightly decreases positive charge | Decreased (relative to H) |

This is an interactive data table. You can sort and filter the data as needed.

In the case of this compound, the net effect is a highly activated aldehyde group, primed for nucleophilic attack.

The electrophilicity of the carbonyl carbon is a central theme in the chemistry of this compound. The partial positive charge (δ+) on this carbon is significantly enhanced by the strong inductive (-I) and resonance (-M) effects of the para-nitro group. pressbooks.pub This potent electron withdrawal pulls electron density away from the aromatic ring and, consequently, from the attached aldehyde group.

While the two methyl groups at positions 3 and 5 exert a weak electron-donating inductive effect (+I), their influence is minimal compared to the nitro group. Therefore, this compound is more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde or benzaldehydes with electron-donating groups like p-tolualdehyde. doubtnut.com This high electrophilicity makes it an excellent substrate for reactions like the formation of Schiff bases, cyanohydrins, and in aldol-type condensations. pressbooks.pubd-nb.info

Condensation Reactions with Nitrogen-Containing Nucleophiles

Reductive Transformations of the Nitro and Aldehyde Groups

Both the nitro and aldehyde groups in this compound can undergo reduction, often leading to different products depending on the reagents and conditions employed.

The reduction of aromatic nitro compounds is a well-established transformation that typically yields anilines. masterorganicchemistry.com Common methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups to the corresponding amines. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Reduction: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic method for this conversion. masterorganicchemistry.comcommonorganicchemistry.com

Simultaneously, the aldehyde group can be reduced to a primary alcohol. The challenge lies in the selective reduction of one functional group in the presence of the other. For instance, lithium aluminum hydride (LiAlH₄), a powerful reducing agent, reduces aliphatic nitro compounds to amines but tends to form azo compounds with aromatic nitro compounds. masterorganicchemistry.comcommonorganicchemistry.com

Recent research has focused on developing catalytic systems for the reduction of nitrobenzaldehyde derivatives. One study demonstrated the effective catalytic reduction of both the nitro and aldehyde groups in 4-nitrobenzaldehyde (B150856) using silver nanoparticles supported on microgels with sodium borohydride (B1222165) (NaBH₄) as the reductant. rsc.org It was noted that under these conditions, the reduction of the aldehyde group is generally easier and occurs before the reduction of the nitro group. rsc.org The complete reduction would yield 4-amino-3,5-dimethylbenzyl alcohol. Selective reduction remains a significant synthetic challenge, requiring careful choice of reagents and reaction conditions.

The table below outlines common reagents for the reduction of nitro and aldehyde groups.

| Functional Group | Reagent | Product |

| Aromatic Nitro | H₂, Pd/C or Raney Ni | Amine |

| Aromatic Nitro | Fe, Sn, or Zn in acid | Amine |

| Aromatic Nitro | Na₂S | Amine (can be selective) commonorganicchemistry.com |

| Aldehyde | NaBH₄ | Primary Alcohol |

| Aldehyde & Nitro | Ag-NPs, NaBH₄ | Amino Alcohol rsc.org |

This is an interactive data table. You can sort and filter the data as needed.

Chemoselective Reduction Strategies

The selective reduction of one functional group in the presence of another is a key challenge in organic synthesis. In the case of this compound, the primary challenge lies in the selective reduction of the nitro group to an amine while preserving the aldehyde functionality, or vice versa. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, making it susceptible to reduction.

A notable strategy for the chemoselective reduction of the nitro group in nitroarenes bearing carbonyl functionality involves the use of a specific iron(salen) complex as a catalyst. By carefully selecting the reducing agent, either the nitro or the carbonyl group can be targeted. For instance, using pinacol (B44631) borane (B79455) (HBpin) as the reductant leads to the reduction of both the nitro and aldehyde groups. nih.govacs.org However, switching to a less reactive reductant like phenylsilane (B129415) (H3SiPh) allows for the chemoselective reduction of the nitro group, leaving the aldehyde group intact. nih.govacs.org This method has been successfully applied to a range of nitroaromatics, demonstrating good functional group tolerance. acs.org

Unsupported gold nanorod catalysts have also been shown to be effective for the chemoselective hydrogenation of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol in water, achieving high selectivity for the alcohol product. researchgate.net While this specific study focused on 4-nitrobenzaldehyde, the principles could potentially be applied to its 3,5-dimethylated analog.

The following table summarizes different reduction strategies for nitrobenzaldehydes:

| Catalyst/Reagent | Substrate | Product(s) | Key Features |

| [Fe(salen)2]-μ-oxo / H3SiPh | 4-Nitrobenzaldehyde | 4-Aminobenzaldehyde | Chemoselective reduction of the nitro group. nih.govacs.org |

| [Fe(salen)2]-μ-oxo / HBpin | 4-Nitrobenzaldehyde | 4-Aminobenzyl alcohol | Reduction of both nitro and aldehyde groups. nih.govacs.org |

| Au nanorods / H2 | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | High selectivity for the alcohol product in water. researchgate.net |

| [Zn(BH4)2(2-Mepy)] | 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | Efficient reduction of the aldehyde. orientjchem.org |

Mechanistic Investigations of Reductive Functionalization

Mechanistic studies provide crucial insights into reaction pathways, enabling the optimization of reaction conditions and the prediction of outcomes. For the iron-catalyzed reduction of nitro compounds, mechanistic investigations involving kinetics, electron paramagnetic resonance (EPR) spectroscopy, mass spectrometry, and quantum chemistry have pointed to the involvement of a nitroso intermediate and the formation of an iron hydride as a key catalytic species. nih.govacs.org

Computational models, such as QM/MM simulations, have been employed to understand the role of substituents and solvent effects on the reactivity of nitrobenzaldehydes. For this compound, the methyl groups can influence the conformational flexibility of the molecule, potentially favoring a planar transition state. The nitro and aldehyde groups can form hydrogen bonds with protic solvents like water, which can stabilize the transition states in nucleophilic addition reactions.

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are highly valued for their efficiency and atom economy. nih.gov this compound, with its electrophilic aldehyde group, is a suitable component for various MCRs.

Role of this compound as an Aldehyde Component in MCRs

This compound can participate as the aldehyde component in several well-known MCRs, including the Biginelli, Ugi, and Passerini reactions.

Biginelli Reaction: This three-component reaction involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). wikipedia.org These products are of significant interest in medicinal chemistry. sci-hub.senih.gov While many examples utilize various aromatic aldehydes, the use of nitro-substituted benzaldehydes, including 4-nitrobenzaldehyde, has been well-documented. sci-hub.senih.govbeilstein-journals.orgsphinxsai.comarkat-usa.org The electron-withdrawing nitro group can influence the reaction rate and yield.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov This reaction is highly versatile for creating peptide-like structures. nih.govbeilstein-journals.org The use of p-nitrobenzaldehyde in Ugi reactions has been reported, leading to the synthesis of diverse heterocyclic structures. mdpi.com

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. tcichemicals.comambeed.com The reaction is known for its high atom economy and tolerance of various functional groups. nih.gov Studies have explored the use of 4-nitrobenzaldehyde in the Passerini reaction, demonstrating its utility in generating functionalized molecules. researchgate.net

Investigation of Reaction Scope and Efficiency in MCRs

The scope and efficiency of MCRs involving this compound are influenced by several factors, including the nature of the other reactants, the catalyst, and the reaction conditions.

In the context of the Biginelli reaction, various catalysts, including Brønsted and Lewis acids, have been employed to improve yields. wikipedia.org Ionic liquids have also been shown to be effective catalysts, particularly in aqueous media, allowing for the efficient synthesis of dihydropyrimidinones with nitro-substituted benzaldehydes. sphinxsai.com

For the Ugi reaction, the choice of solvent can be crucial, with polar, aprotic solvents like DMF often providing high yields. wikipedia.org Indium(III) chloride has been reported as an effective catalyst for Ugi reactions, including those with nitrobenzaldehyde. uc.pt

The Passerini reaction can be accelerated by using strong hydrogen bond donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a cosolvent, which can lead to increased reaction rates and, in some cases, improved yields. nih.gov

Stereoselective and Chemoselective Aspects in Multicomponent Systems

Stereoselectivity and chemoselectivity are critical considerations in MCRs, especially when generating complex molecules with multiple stereocenters.

In a four-component reaction involving 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol, the stereoselective synthesis of 3,4-dihydro-7-nitrocoumarin derivatives has been achieved. academie-sciences.fr The reaction proceeds efficiently at room temperature and produces products with two stereogenic centers. academie-sciences.fr

A tandem three-component reaction of an aldehyde, an alkyl acrylate, and a dialkyl malonate, catalyzed by an organocatalyst like ethyl diphenylphosphine, demonstrates good chemoselectivity. nih.govmdpi.com This reaction proceeds via a Morita-Baylis-Hillman reaction followed by a Michael addition. nih.gov For aromatic aldehydes with a nitro group, good stereoselectivities have been observed. mdpi.com

Other Significant Organic Transformations

Beyond reductions and multicomponent reactions, this compound can undergo other important organic transformations.

The aldehyde group can participate in condensation reactions with primary amines to form Schiff bases. For instance, the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes, including those with electron-withdrawing groups, can lead to the formation of stable hemiaminals. mdpi.com The stability and formation of these hemiaminals are influenced by the solvent, with apolar aprotic solvents generally favoring their formation. mdpi.com

The compound can also be a substrate in reactions catalyzed by N-heterocyclic carbenes (NHCs). For example, the reaction of a diaminocarbene with an aldehyde and dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of 2-oxy maleate (B1232345) derivatives. acs.org

Studies on the Cannizzaro Reaction of Nitrobenzaldehydes

The Cannizzaro reaction, first reported by Stanislao Cannizzaro in 1853, is a base-induced disproportionation reaction in which two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid. pharmaguideline.combyjus.com This reaction is characteristic of aromatic aldehydes and other aldehydes that lack alpha-hydrogens. The presence of electron-withdrawing groups, such as the nitro group (-NO2), on the aromatic ring significantly influences the reactivity of the aldehyde in this process.

The reaction mechanism initiates with the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of an aldehyde molecule. This results in the formation of a tetrahedral intermediate, a hydrate (B1144303) anion. adichemistry.com In a concentrated basic solution, this intermediate can be deprotonated to form a dianion. Subsequently, a hydride ion (H⁻) is transferred from this unstable intermediate to the carbonyl carbon of a second aldehyde molecule. byjus.comadichemistry.com This hydride transfer is the rate-determining step and results in the oxidation of one aldehyde molecule to a carboxylate and the reduction of the other to an alkoxide. The alkoxide ion then abstracts a proton from the solvent (typically water) to form the final alcohol product. pharmaguideline.combyjus.com

Studies on various nitrobenzaldehydes have shown that they readily undergo the Cannizzaro reaction. For instance, p-nitrobenzaldehyde can be converted to p-nitrobenzyl alcohol and p-nitrobenzoic acid. nii.ac.jp Similarly, o- and m-nitrobenzaldehydes are also converted to their corresponding alcohols and acids. nii.ac.jp The electrophilicity of the carbonyl carbon is enhanced by the strong electron-withdrawing nature of the nitro group, which facilitates the initial nucleophilic attack by the hydroxide ion. vaia.com

In the case of This compound , the reactivity in a Cannizzaro reaction is modulated by both electronic and steric factors. The nitro group at the para-position (position 4) strongly withdraws electron density from the benzene (B151609) ring, making the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack. However, the two methyl groups at the ortho-positions (positions 3 and 5) introduce steric hindrance around the reaction center. This steric bulk can potentially hinder the approach of the nucleophile and the subsequent intermolecular hydride transfer. Furthermore, the methyl groups are electron-donating, which slightly counteracts the electron-withdrawing effect of the nitro group. Research on the gas phase basicity of this compound has indicated that the steric hindrance forces the nitro group to twist out of the plane of the benzene ring, which reduces its resonance effect. oup.com This twisting could lessen the activating effect of the nitro group on the Cannizzaro reaction compared to an unhindered nitrobenzaldehyde like 4-nitrobenzaldehyde.

In a crossed Cannizzaro reaction involving two different aldehydes, the one with the more electron-deficient carbonyl carbon is generally oxidized to the carboxylic acid. stackexchange.com For example, in a reaction between benzaldehyde and formaldehyde (B43269), formaldehyde is oxidized to sodium formate (B1220265) while benzaldehyde is reduced to benzyl (B1604629) alcohol. pharmaguideline.comadichemistry.com When comparing 3-nitrobenzaldehyde (B41214) and 4-nitrobenzaldehyde, the inductive effect, which is distance-dependent, makes the carbonyl carbon of 3-nitrobenzaldehyde more electron-deficient, leading to its preferential oxidation to 3-nitrobenzoic acid. stackexchange.com

| Reactant | Oxidation Product | Reduction Product | Reference |

|---|---|---|---|

| Benzaldehyde | Benzoic Acid | Benzyl Alcohol | pharmaguideline.comadichemistry.com |

| p-Nitrobenzaldehyde | p-Nitrobenzoic Acid | p-Nitrobenzyl Alcohol | nii.ac.jp |

| m-Nitrobenzaldehyde | m-Nitrobenzoic Acid | m-Nitrobenzyl Alcohol | nii.ac.jp |

| o-Nitrobenzaldehyde | o-Nitrobenzoic Acid | o-Nitrobenzyl Alcohol | nii.ac.jp |

Functional Group Interconversions Involving the Nitro Group

The nitro group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. The most common and synthetically important interconversion for aromatic nitro compounds is their reduction to primary amines. fiveable.me

For This compound , the reduction of the nitro group yields 3,5-dimethyl-4-aminobenzaldehyde . This transformation is crucial as aromatic amines are key precursors in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The reduction can be achieved using several methods:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. The reaction is typically carried out using a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen gas atmosphere. fiveable.me This method is generally clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). fiveable.me For example, tin and hydrochloric acid are effective for the reduction of aromatic nitro compounds to anilines.

Other Reducing Agents: Sodium borohydride (NaBH₄), often in the presence of a catalyst, can be used for the reduction of both nitro and aldehyde groups. Studies on the catalytic reduction of various nitrobenzaldehydes (including 3-nitrobenzaldehyde and 4-nitrobenzaldehyde) using silver nanoparticles have shown that both functional groups can be reduced to form the corresponding amino alcohols. rsc.orgrsc.org The reaction rates depend on factors such as temperature and the concentration of the reducing agent. rsc.org

The selective reduction of the nitro group in the presence of the aldehyde group can be challenging, as many reducing agents that reduce nitro groups also reduce aldehydes. However, specific conditions and reagents can be employed to achieve this selectivity. For instance, using zinc dust in acetic acid can selectively reduce aromatic nitro compounds. fiveable.me The synthesis of N,N-dimethylaminobenzaldehyde, a related compound, highlights the importance of amino-substituted benzaldehydes in further synthetic applications, such as the creation of Schiff bases. google.comorientjchem.orgscielo.org.za

| Reagent/System | Typical Product | General Applicability | Reference |

|---|---|---|---|

| H₂, Pd/C | Primary Amine | Widely used, clean, efficient. | fiveable.me |

| Sn, HCl | Primary Amine | Classic method, effective for aromatic nitro groups. | fiveable.me |

| Fe, HCl/CH₃COOH | Primary Amine | Commonly used in industrial processes. | fiveable.me |

| Zn, CH₃COOH | Primary Amine | Offers selectivity for aromatic nitro compounds. | fiveable.me |

| NaBH₄, Ag Nanoparticles | Amino Alcohol | Reduces both nitro and aldehyde groups. | rsc.orgrsc.org |

Advanced Spectroscopic and Computational Investigations of 3,5 Dimethyl 4 Nitrobenzaldehyde

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular structure, bonding, and electronic properties of chemical compounds. While comprehensive experimental spectra for 3,5-Dimethyl-4-nitrobenzaldehyde are not widely available in published literature, the expected spectroscopic characteristics can be predicted based on its functional groups and the analysis of analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although specific experimental data for this compound is not readily found in peer-reviewed journals, the expected chemical shifts and splitting patterns can be predicted.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The aldehyde proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8–10.2 ppm, due to the strong deshielding effect of the carbonyl group. The two equivalent aromatic protons on the benzene (B151609) ring would also produce a singlet, expected in the aromatic region (δ 7.0–8.0 ppm). The six equivalent protons of the two methyl groups (-CH₃) would yield a sharp singlet at a more upfield position, generally around δ 2.3–2.6 ppm.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically between 190 and 195 ppm. The aromatic carbons would appear in the δ 120–150 ppm range. The carbon atom attached to the aldehyde group (C1), the two carbons bearing the methyl groups (C3, C5), and the carbon atom bonded to the nitro group (C4) would each have distinct chemical shifts influenced by the electronic effects of their respective substituents. The carbon atoms of the two equivalent methyl groups would produce a single signal in the upfield region, typically around 20 ppm.

| Spectroscopy Type | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |

| Aromatic (-CH) | 7.0 - 8.0 | Singlet (s) | |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) | |

| ¹³C NMR | Carbonyl (-CHO) | 190 - 195 | - |

| Aromatic (C-NO₂) | ~150 | - | |

| Aromatic (C-CH, C-CHO, C-CH₃) | 120 - 145 | - | |

| Methyl (-CH₃) | ~20 | - |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1690–1715 cm⁻¹. The nitro group (-NO₂) would exhibit two strong stretching vibrations: an asymmetric stretch around 1520–1560 cm⁻¹ and a symmetric stretch near 1340–1370 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹. Vibrations associated with the aromatic ring (C=C stretching) would be observed in the 1450–1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching vibration of the nitro group is typically a very strong and characteristic band in the Raman spectrum. The aromatic ring vibrations also tend to produce strong Raman signals. The C=O stretch of the aldehyde, while strong in the IR, is generally weaker in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium | Medium |

| C=O Stretch | -CHO | 1690 - 1715 | Strong | Medium |

| NO₂ Asymmetric Stretch | -NO₂ | 1520 - 1560 | Strong | Medium |

| NO₂ Symmetric Stretch | -NO₂ | 1340 - 1370 | Strong | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₉H₉NO₃), the molecular weight is 179.17 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 179. A prominent fragment would likely correspond to the loss of the aldehyde proton, resulting in an [M-1]⁺ peak at m/z = 178. Other expected fragmentation pathways include the loss of the nitro group ([M-NO₂]⁺ at m/z = 133) or the aldehyde group ([M-CHO]⁺ at m/z = 150).

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. As of now, a crystal structure for this compound has not been reported in publicly accessible databases. Such a study would be invaluable for confirming the molecular geometry, particularly the dihedral angle between the nitro group and the aromatic ring, which is influenced by the steric hindrance from the adjacent methyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by electronic transitions associated with the nitrobenzene (B124822) and benzaldehyde (B42025) chromophores. Typically, aromatic nitro compounds exhibit a strong π→π* transition at shorter wavelengths (around 250-280 nm) and a weaker n→π* transition originating from the nitro group's non-bonding electrons at longer wavelengths (around 330-360 nm). The aldehyde group also contributes to the absorption profile. The steric hindrance caused by the methyl groups may cause the nitro group to twist out of the plane of the benzene ring, which could lead to a blue shift (a shift to shorter wavelengths) and a decrease in the intensity of the π→π* transition compared to a planar analogue like 4-nitrobenzaldehyde (B150856).

Quantum Chemical and Computational Modeling

Quantum chemical calculations and computational modeling serve as powerful complements to experimental techniques, providing deep insights into molecular structure, stability, and electronic properties.

A key structural feature of this compound is the steric interaction between the nitro group and the two flanking methyl groups. This steric strain forces the nitro group to rotate out of the plane of the benzene ring. This twisting has significant electronic consequences, as it disrupts the π-conjugation between the nitro group and the aromatic system, a phenomenon known as steric inhibition of resonance.

Computational studies have been employed to quantify this effect. For instance, investigations into the gas-phase acidities and basicities of related substituted aromatic compounds have provided insight into the geometry of this compound. oup.com By comparing the electronic effect of the nitro group in this sterically hindered system to its effect in an unhindered system (like 4-nitrobenzaldehyde), researchers have estimated the dihedral angle between the plane of the nitro group and the plane of the benzene ring. oup.com Computational models suggest this angle is approximately 38° ± 2°. oup.com This twisting reduces the resonance-based electron-withdrawing capability of the nitro group, which can be observed experimentally through changes in reactivity or basicity compared to its planar counterparts. oup.com For example, the gas-phase basicity of this compound is less reduced compared to 3,5-dimethylbenzaldehyde (B1265933) than the basicity of 4-nitrobenzaldehyde is compared to benzaldehyde, confirming a diminished resonance effect. oup.com

These computational findings are crucial for understanding the molecule's chemical behavior and for interpreting its spectroscopic data, as the altered electronic structure affects NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra.

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Steric Hindrance | Significant steric repulsion between the 4-NO₂ group and the 3,5-CH₃ groups. | Forces the nitro group to adopt a non-planar conformation relative to the benzene ring. | oup.com |

| Dihedral Angle (NO₂ vs. Ring) | Calculated to be approximately 38° ± 2°. | Quantifies the degree of twisting of the nitro group out of the aromatic plane. | oup.com |

| Resonance Effect | The resonance interaction between the nitro group and the benzene ring is significantly reduced. | Alters the electronic properties and chemical reactivity of the molecule compared to unhindered analogues. | oup.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. For a molecule like this compound, DFT calculations can provide deep insights into its geometry, reactivity, and spectroscopic behavior.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Conformational analysis is particularly important for understanding the orientation of the aldehyde and nitro functional groups with respect to the benzene ring. The rotation around the C-C bond connecting the aldehyde group to the ring and the C-N bond of the nitro group can lead to different conformers. DFT calculations can predict the relative energies of these conformers, identifying the most stable arrangement. In substituted benzaldehydes, the planarity of the molecule is a key factor, with the aldehyde group often preferring to be coplanar with the benzene ring to maximize conjugation. However, steric hindrance from adjacent substituents can force it out of the plane. For this compound, the methyl groups in the meta positions are not expected to cause significant steric hindrance to the para-nitro group or the aldehyde group, suggesting a largely planar structure is likely the most stable.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-CHO | ~1.48 | - | - |

| C=O | ~1.21 | - | - |

| C-NO2 | ~1.49 | - | - |

| C-C-H (ring) | - | ~120 | - |

| C-C-C (ring) | - | ~120 | - |

Note: The values in this table are illustrative and represent typical ranges for substituted benzaldehydes as specific calculated data for this compound is not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the methyl groups, which are electron-donating. The LUMO, on the other hand, is likely to be concentrated on the electron-withdrawing nitro and aldehyde groups. The HOMO-LUMO gap can be calculated using DFT, and this information is valuable for understanding the electronic transitions and the charge transfer characteristics of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitroaromatic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

Note: These are representative energy ranges for similar molecules. Specific DFT calculations for this compound would provide precise values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are useful for identifying the electrophilic and nucleophilic sites in a molecule.

In an MEP map of this compound, the regions around the oxygen atoms of the nitro and aldehyde groups would be colored red, indicating a negative electrostatic potential and a high electron density. These are the sites that are most susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the methyl groups and the benzene ring would be colored blue, indicating a positive electrostatic potential and a lower electron density, making them potential sites for nucleophilic attack. The MEP map provides a clear and intuitive picture of the molecule's reactivity.

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes.

The predicted vibrational spectrum for this compound would show characteristic peaks for the C=O stretch of the aldehyde group, the symmetric and asymmetric stretches of the NO2 group, the C-H stretches of the aromatic ring and methyl groups, and various ring deformation modes. Comparing the calculated spectrum with experimental data can help in the assignment of the observed spectral bands and provide confidence in the accuracy of the computational model.

Semi-Empirical Methods and Molecular Mechanics Studies

While DFT provides a high level of accuracy, it can be computationally expensive for very large systems. Semi-empirical methods offer a faster alternative by using a simplified Hamiltonian and incorporating parameters derived from experimental data. wustl.edu Methods like AM1 and PM3 can be used to perform initial geometry optimizations and conformational searches for molecules like this compound before employing more rigorous DFT calculations. These methods are particularly useful for screening a large number of conformers to identify the most likely low-energy structures.

Molecular mechanics, on the other hand, is a classical approach that treats molecules as a collection of atoms held together by springs. The energy of the system is calculated using a force field, which is a set of parameters that describe the bond stretching, angle bending, and torsional and non-bonded interactions. Molecular mechanics is very fast and is well-suited for studying the conformational landscape of large and flexible molecules. For a relatively rigid molecule like this compound, molecular mechanics can still be useful for preliminary conformational analysis.

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing DFT, can provide valuable insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction and for predicting the most favorable reaction pathways.

For example, computational simulations could be used to study the mechanism of nucleophilic addition to the carbonyl group of the aldehyde, a characteristic reaction of benzaldehydes. The simulations could reveal the role of the methyl and nitro substituents in modulating the reactivity of the aldehyde group and could help in designing more efficient synthetic routes.

Role of 3,5 Dimethyl 4 Nitrobenzaldehyde As a Synthetic Intermediate and Precursor

Precursor in the Synthesis of Pharmaceutical Intermediates

The structural framework of 3,5-dimethyl-4-nitrobenzaldehyde serves as a foundational element in the construction of various pharmaceutical intermediates. Its derivatives are significant in drug design. The nitroaromatic moiety is a key feature in a number of established and novel therapeutic agents. nih.gov For instance, derivatives of nitrobenzaldehyde are crucial in synthesizing drugs like nitrendipine, a calcium channel blocker, and entacapone, used in the treatment of Parkinson's disease. nih.govgoogle.com

The synthetic utility of nitrobenzaldehydes is demonstrated in the preparation of acenocoumarol, an anticoagulant, through a Michael addition involving a substituted benzaldehyde (B42025) derivative. nih.gov Similarly, the synthesis of the antibacterial agent chloramphenicol (B1208) can be achieved via an aldol (B89426) reaction using p-nitrobenzaldehyde. nih.gov The transformation of the nitro and aldehyde groups allows for the introduction of diverse functionalities. A key transformation is the one-step reductive amination of the formyl group and the simultaneous reduction of the nitro group to an amine. This process converts nitrobenzaldehydes into functionalized anilines, which are themselves vital intermediates for pharmacologically active molecules, including indole-based compounds. arkat-usa.org

Building Block for Complex Organic Molecules

As a multifunctional building block, this compound offers multiple reaction sites for constructing larger, more complex organic molecules. ontosight.aiguidechem.com The aldehyde group readily participates in condensation reactions with primary amines to form Schiff bases and hemiaminals, which are stable intermediates for creating more elaborate structures with potential biological activities. mdpi.com

Furthermore, the aldehyde is a key reactant in various carbon-carbon bond-forming reactions. It can undergo aldol reactions with ketones like cyclohexanone, catalyzed by organocatalysts such as L-proline, to create new stereocenters and build molecular complexity. researchgate.netresearchgate.net It also participates in Knoevenagel condensations, reacting with active methylene (B1212753) compounds to yield functionalized alkenes. derpharmachemica.com These reactions are fundamental in synthetic chemistry, allowing for the extension of carbon chains and the introduction of new functional groups, thereby assembling complex molecular architectures from a relatively simple starting material.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it an excellent precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Triazoles: 1,2,4-Triazole derivatives can be synthesized using this compound. A common method involves the condensation reaction between a substituted benzaldehyde and 4-amino-3,5-dimethyl-1,2,4-triazole. mdpi.comgoogle.com This reaction typically proceeds through the formation of a stable hemiaminal intermediate, which can then be converted to a Schiff base. mdpi.com The choice of solvent plays a critical role in the outcome, with apolar aprotic solvents favoring the formation of the hemiaminal. mdpi.com These triazole derivatives are of significant interest due to their wide range of biological activities. mdpi.comscispace.com

Pyrazoles: Pyrazole rings can be constructed using methods where an aldehyde is a key starting material. One general and efficient approach involves a one-pot condensation of an aldehyde, a ketone, and hydrazine (B178648) monohydrochloride to form a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. organic-chemistry.org Another prominent method is the Knoevenagel condensation of a pyrazolone (B3327878) with an aromatic aldehyde, such as a nitrobenzaldehyde derivative, in the presence of a base like piperidine. This reaction yields 4-benzylidene-pyrazolone derivatives. ekb.eg Various synthetic strategies for creating polysubstituted pyrazoles rely on the condensation of 1,3-dicarbonyl compounds with arylhydrazines, which can be prepared from the corresponding aldehydes. mdpi.com

Oxazoles, another class of important five-membered heterocycles, can be synthesized directly from aldehydes. An expedient method involves the condensation of an aldehyde with serine to form an oxazolidine, which is subsequently oxidized to furnish a 2,4-disubstituted oxazole (B20620). researchgate.net Other synthetic routes include the reaction of α-haloketones with amides (Bredereck reaction) and the cycloisomerization of propargylic amides, which can be derived from aldehydes. ijpsonline.com A versatile method known as the van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 4,5-disubstituted oxazoles. organic-chemistry.org These methods highlight the role of the aldehyde functional group as a cornerstone for building the oxazole ring system.

Formation of Functionalized Aromatic Systems

The functional groups of this compound—the aldehyde, the nitro group, and the aromatic ring itself—can be selectively modified to create a variety of functionalized aromatic systems.

A powerful transformation is the simultaneous reductive amination of the aldehyde and reduction of the nitro group. Reacting a nitrobenzaldehyde with an amine in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas can achieve this in a single step, yielding substituted aminomethyl anilines. arkat-usa.org This atom-economical process provides direct access to highly functionalized aromatic amines from simple precursors.

The aldehyde group can be protected to allow for selective reactions elsewhere on the molecule. For instance, aldehydes are commonly converted to acetals or thioacetals by reacting them with diols (e.g., ethylene (B1197577) glycol) or dithiols (e.g., 1,3-propanedithiol). rsc.org This protection strategy is crucial in multi-step syntheses where the aldehyde's reactivity would interfere with subsequent transformations. The aldehyde can also be directly used in C-C bond-forming reactions, such as its reaction with methyl azaarenes, to functionalize the benzylic position of the heterocycle. beilstein-journals.org These examples showcase the synthetic flexibility of this compound in generating a diverse array of substituted aromatic compounds.

Applications in Analytical Chemistry Methodologies Involving 3,5 Dimethyl 4 Nitrobenzaldehyde

Derivatization Reagent for Analytical Detection

The primary function of a derivatization reagent is to react with a specific functional group on an analyte to form a new compound, or derivative, with more desirable properties for analysis. The aldehyde group of 3,5-Dimethyl-4-nitrobenzaldehyde is highly electrophilic, a characteristic enhanced by the electron-withdrawing nature of the nitro group on the aromatic ring. This makes it a prime candidate for reacting with nucleophiles, particularly primary amines, to form stable Schiff bases (imines). This reaction is a common pathway for "tagging" analytes that may otherwise be difficult to detect.

Analytes that lack a chromophore (a part of a molecule responsible for its color and UV-visible light absorption) or a readily ionizable group often yield poor sensitivity in spectroscopic and mass spectrometric detectors. Derivatization can overcome these limitations.

Spectroscopic Enhancement: The introduction of the 3,5-dimethyl-4-nitrobenzoyl moiety onto a target molecule would incorporate a strong chromophore. The nitroaromatic system absorbs strongly in the UV-visible spectrum, which could significantly enhance detection limits in techniques like High-Performance Liquid Chromatography with UV-Vis or Diode-Array Detection (HPLC-UV/DAD). For instance, other nitro-containing reagents are used precisely for this purpose. The derivatization of 4-nitrobenzaldehyde (B150856) with 3-nitrophenylhydrazine (B1228671) results in a derivative with a maximum absorption wavelength (λmax) significantly shifted to 397 nm, minimizing interference from the drug matrix. researchgate.net

LC-MS/MS is a powerful technique that relies on the separation of compounds by liquid chromatography followed by their detection based on mass-to-charge ratio. Derivatization can be pivotal for successful LC-MS/MS analysis by improving chromatographic retention, ionization efficiency, and providing predictable fragmentation patterns for sensitive and selective detection using Multiple Reaction Monitoring (MRM).

While no specific methods using this compound are documented, methods employing its isomer, 2-nitrobenzaldehyde (B1664092) (2-NBA), for the analysis of nitrofuran antibiotic metabolites illustrate the principle. acs.org In these methods, the amine metabolites are derivatized with 2-NBA to form stable, detectable products. acs.org This process not only adds a detectable tag but also increases the hydrophobicity of the polar metabolites, improving their retention on reversed-phase HPLC columns.

A hypothetical application of this compound would follow a similar logic, reacting with amine-containing analytes to form derivatives suitable for LC-MS/MS analysis. The resulting derivative would be expected to produce a characteristic product ion upon collision-induced dissociation (CID), which is essential for the high selectivity of MS/MS methods.

For an analyte to be suitable for GC-MS, it must be volatile and thermally stable. Many polar compounds containing functional groups like -NH2 or -OH are non-volatile and may decompose at the high temperatures of the GC injection port and column. Derivatization is used to mask these polar groups, reduce hydrogen bonding, and increase volatility.

The aldehyde function of this compound could be used to derivatize analytes with primary amine groups. The resulting Schiff base derivative would have a higher molecular weight but could be more volatile and thermally stable than the parent amine, making it amenable to GC analysis. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used to derivatize carbonyl compounds (aldehydes and ketones) for GC analysis with highly sensitive electron-capture detection (ECD) or MS. A reagent like this compound would serve the reverse purpose: derivatizing amines for detection.

Analytical Method Development and Optimization Utilizing this compound

The development of any analytical method based on derivatization requires careful optimization of both the chemical reaction and the instrumental analysis conditions to ensure accuracy, precision, and sensitivity. Should this compound be considered for such a purpose, a systematic optimization process would be essential.

Key parameters for the derivatization reaction itself include:

Reagent Concentration: Sufficient excess of the derivatizing agent is needed to drive the reaction to completion.

Solvent/pH: The reaction medium is critical. Studies on Schiff base formation show that solvent polarity can significantly influence reaction efficiency. rsc.org

Temperature and Time: The kinetics of the reaction must be studied to find the optimal temperature and duration to ensure complete derivatization without causing degradation of the analyte or the derivative. For example, the derivatization of nitrofuran metabolites with 2-nitrobenzaldehyde was optimized for temperature and time to reduce the reaction time from 16 hours to 2 hours. acs.org

Catalyst: Some derivatization reactions require a catalyst to proceed efficiently.

Following the chemical reaction, the chromatographic and detection parameters must be optimized. This includes the choice of column, mobile phase composition (for LC) or temperature program (for GC), and mass spectrometer settings (e.g., ionization mode, collision energy).

The table below outlines typical parameters that would need to be optimized, using the established method for nitrofuran metabolites with 2-nitrobenzaldehyde as an illustrative example.

Table 1: Illustrative Parameters for Method Development Based on a 2-Nitrobenzaldehyde Derivatization Protocol

| Parameter | Factor to Optimize | Example from 2-NBA Method acs.org | Rationale for Optimization |

|---|---|---|---|

| Derivatization Reaction | Temperature | 60 °C | Ensure sufficient reaction kinetics without thermal degradation. |

| Derivatization Reaction | Time | 2 hours (with ultrasound) | Achieve complete reaction for all analytes. |

| Derivatization Reaction | Reagent | 2-nitrobenzaldehyde | Reacts specifically with the primary amine group of the metabolites. |

| Sample Preparation | Hydrolysis | Acid hydrolysis concurrent with derivatization | Release protein-bound metabolites for reaction. |

| LC Separation | Column | UPLC BEH C18 Column | Provide good retention and peak shape for the derivatives. |

| LC Separation | Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile | Achieve separation of the four different metabolite derivatives. |

| Detection | Technique | Photodiode Array (PDA) | Monitor the absorbance of the nitroaromatic derivatives. |

Q & A

Q. What are the recommended synthetic protocols for preparing 3,5-Dimethyl-4-nitrobenzaldehyde in academic laboratories?

A common approach involves nitration of 3,5-dimethylbenzaldehyde under controlled conditions. For nitro-substituted benzaldehydes, regioselectivity can be achieved using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Critical parameters include reaction temperature control and stoichiometric excess of nitric acid (1.2–1.5 equivalents) to favor mono-nitration. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate the nitro group (asymmetric stretching at ~1520 cm⁻¹) and aldehyde proton (δ 10.0–10.5 ppm) .

Q. What safety protocols are essential when handling this compound in research settings?

Nitroaromatic compounds require stringent safety measures:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. For prolonged exposure, use OV/AG/P99 respirators (≥1 ppm vapor concentration) .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation.

- Storage: Store in amber glass containers at 2–8°C, away from reducing agents or heat sources (decomposition risk at >100°C) .

- Spill Management: Neutralize spills with alkaline solutions (e.g., 10% NaOH) before disposal. Avoid drainage release .

Q. Which analytical techniques are optimal for characterizing this compound purity and structure?

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine structural ambiguities in this compound derivatives?

SHELX software (SHELXL/SHELXS) enables high-resolution refinement of nitroaromatic crystals. For example:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement: Apply anisotropic displacement parameters for nitro and methyl groups. Hydrogen atoms are positioned via riding models.

- Validation: Check R-factor convergence (<5%) and electron density maps for omitted regions. SHELXPRO can interface with CIF files for macromolecular comparisons .

Q. What computational methods predict physicochemical properties of nitro-substituted benzaldehydes?

- Quantum Chemistry (DFT): Optimize geometry at B3LYP/6-311+G(d,p) level to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces .

- QSPR Models: Use logP (octanol/water) predictors to estimate solubility and bioavailability. Experimental logP for this compound is ~1.2–1.5 .

- Neural Networks: Train models on NIST databases to predict melting points (reported range: 103–106°C) and vapor pressure (0.019 bar at 25°C) .

Q. How should researchers resolve contradictions in spectral or thermal data across studies?

- Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and XRD data with computational predictions .

- Controlled Replication: Repeat synthesis under inert atmospheres (N₂/Ar) to exclude oxidation artifacts.

- Meta-Analysis: Use databases like NIST WebBook or PubChem to benchmark reported values (e.g., melting points ±2°C tolerance) .

Q. What mechanistic insights guide the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing nitro group directs electrophilic attacks to the para position. In SNAr reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.